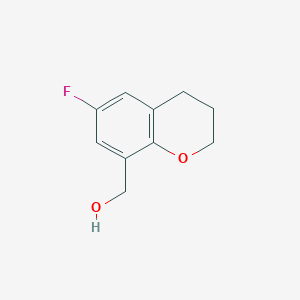
(6-Fluorochroman-8-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluorochroman-8-YL)methanol is a chemical compound with the molecular formula C10H11FO2 It is a derivative of chroman, a bicyclic organic compound, and features a fluorine atom at the 6th position and a hydroxymethyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluorochroman-8-YL)methanol typically involves the fluorination of chroman derivatives followed by the introduction of a hydroxymethyl group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6th position of the chroman ring. The hydroxymethyl group can be introduced via a Grignard reaction using formaldehyde as the carbon source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(6-Fluorochroman-8-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (6-Fluorochroman-8-YL)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Fluorochroman-8-YL)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Fluorochroman-8-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Nebivolol: A β1-adrenergic receptor blocker with a similar chroman structure but with additional functional groups.
(6-Fluorochroman-2-YL)methanol: A compound with the fluorine atom at the 2nd position instead of the 6th position.
(6-Fluorochroman-4-YL)methanol: A compound with the fluorine atom at the 4th position.
Uniqueness
(6-Fluorochroman-8-YL)methanol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(6-fluoro-3,4-dihydro-2H-chromen-8-yl)methanol |
InChI |
InChI=1S/C10H11FO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2 |
InChI Key |
MLKBJPCYHDAFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)CO)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol](/img/structure/B12628364.png)
![5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one](/img/structure/B12628367.png)
![N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B12628373.png)
![7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12628380.png)
![{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol](/img/structure/B12628381.png)
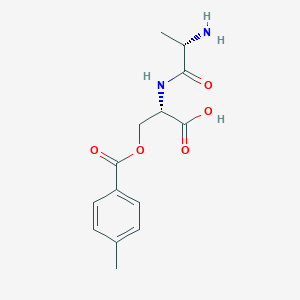
![3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal](/img/structure/B12628385.png)
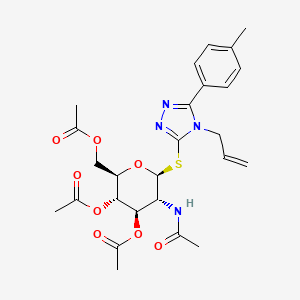
![N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-prolinamide](/img/structure/B12628396.png)
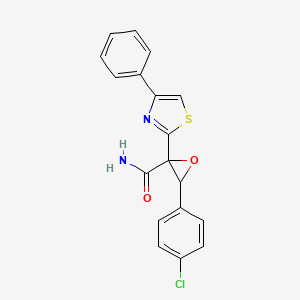
![(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12628405.png)
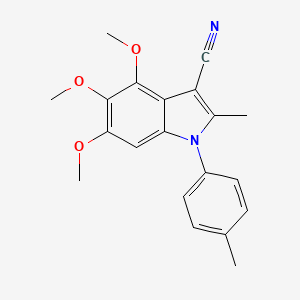
![3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12628418.png)
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
